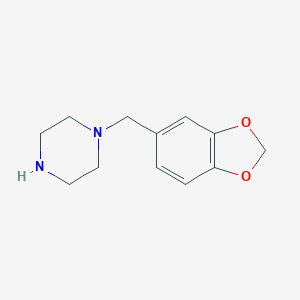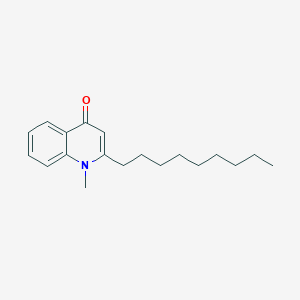![molecular formula C6H16NO14P3 B119033 [(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 153212-81-8](/img/structure/B119033.png)
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate, commonly known as ADP-ribose, is a molecule involved in various biological processes. It plays a crucial role in the regulation of cellular metabolism, energy production, and DNA repair.
Mechanism Of Action
ADP-ribose exerts its biological effects by binding to specific proteins, such as PARP (poly(ADP-ribose) polymerase) and TRPM2 (transient receptor potential melastatin 2) channels. PARP is involved in DNA repair and chromatin remodeling, while TRPM2 channels are involved in calcium signaling and oxidative stress response. ADP-ribose binding to these proteins can modulate their activity and affect downstream cellular processes.
Biochemical And Physiological Effects
ADP-ribose has been shown to regulate several cellular processes, including DNA repair, chromatin remodeling, transcriptional regulation, and cell signaling. It also plays a role in cellular metabolism and energy production by regulating the activity of enzymes involved in glycolysis and oxidative phosphorylation. In addition, ADP-ribose has been implicated in the regulation of calcium signaling and oxidative stress response.
Advantages And Limitations For Lab Experiments
ADP-ribose is a valuable tool for studying various biological processes in the laboratory. Its ability to bind to specific proteins and modulate their activity allows researchers to investigate the role of these proteins in cellular processes. However, ADP-ribose can be challenging to work with due to its instability and susceptibility to degradation by enzymes. Its use in experiments may also be limited by its cost and availability.
Future Directions
There are several future directions for research on ADP-ribose. One direction is to investigate the role of ADP-ribose in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to explore the use of ADP-ribose as a therapeutic target for these diseases. Additionally, researchers can investigate the development of new methods for synthesizing and stabilizing ADP-ribose for laboratory use.
Synthesis Methods
ADP-ribose can be synthesized by the enzymatic cleavage of NAD+ (nicotinamide adenine dinucleotide) by ADP-ribosyltransferases. This process involves the transfer of the ADP-ribose moiety from NAD+ to a target protein, resulting in the formation of ADP-ribosylated protein. The reverse reaction, which involves the removal of ADP-ribose from the protein, is catalyzed by ADP-ribosylhydrolases.
Scientific Research Applications
ADP-ribose has been extensively studied in various biological systems, including bacteria, yeast, plants, and animals. It has been implicated in several cellular processes, such as DNA repair, chromatin remodeling, transcriptional regulation, and cell signaling. ADP-ribose has also been shown to play a role in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
properties
CAS RN |
153212-81-8 |
|---|---|
Product Name |
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
Molecular Formula |
C6H16NO14P3 |
Molecular Weight |
419.11 g/mol |
IUPAC Name |
[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16NO14P3/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12/h1-6,8-9H,7H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3+,4-,5-,6-/m1/s1 |
InChI Key |
RHUZQIJSAKZPDO-UOTPTPDRSA-N |
Isomeric SMILES |
[C@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O)N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O)N |
synonyms |
3-amino-3-deoxy-Ins(1,4,5)P3 3-amino-3-deoxy-myo-inositol 1,4,5-trisphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



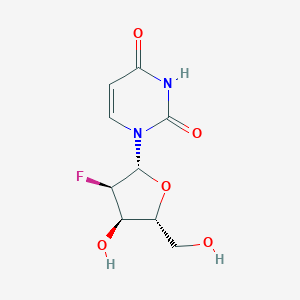
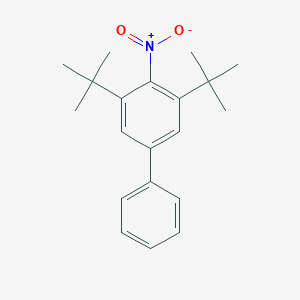
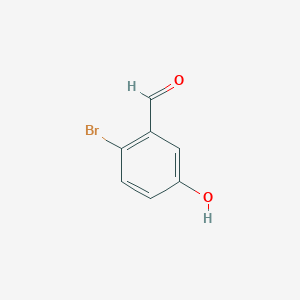
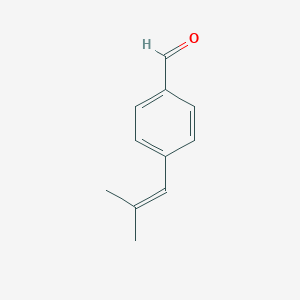
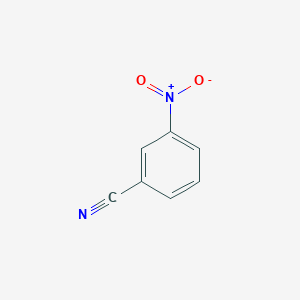
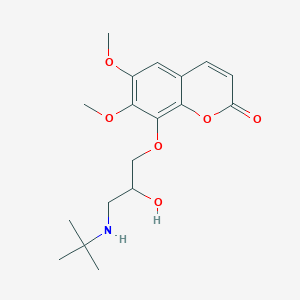
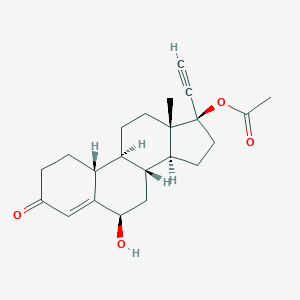
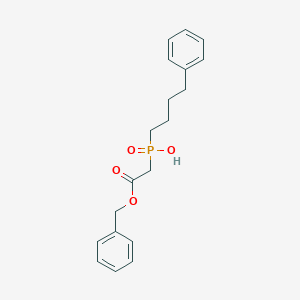
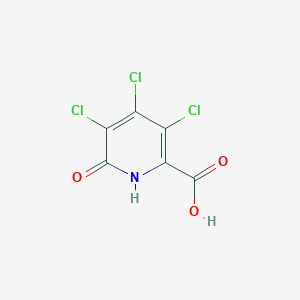

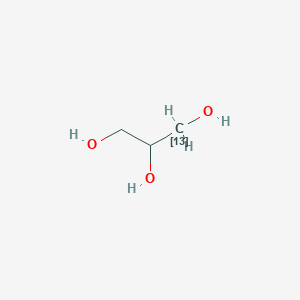
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
